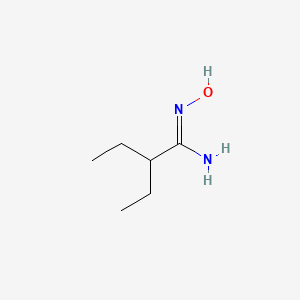

2-ethyl-N'-hydroxybutanimidamide

Description

Contextualization of N'-Hydroxyimidamides within Modern Organic and Coordination Chemistry

N'-hydroxyimidamides are a class of organic compounds that have garnered considerable interest in both organic and coordination chemistry. Their versatile reactivity and ability to coordinate with metal ions make them valuable building blocks in the synthesis of more complex molecules and materials. rsc.org In organic synthesis, the amidoxime (B1450833) group can be a precursor to various heterocyclic systems. In coordination chemistry, the presence of both nitrogen and oxygen donor atoms allows N'-hydroxyimidamides to act as versatile ligands, forming stable complexes with a wide range of metal ions. nih.govuomustansiriyah.edu.iq The study of these compounds contributes to the fundamental understanding of chemical bonding and reactivity.

The specific compound, 2-ethyl-N'-hydroxybutanimidamide, with the chemical formula C6H14N2O, falls within this important class of molecules. chemspider.com Its structure, featuring an ethyl group at the second position of the butanimidamide (B92998) backbone, influences its steric and electronic properties, which in turn dictate its chemical behavior.

Scope and Significance of Research on N'-Hydroxyimidamides

Research into N'-hydroxyimidamides is driven by their potential applications in various scientific and industrial domains. While many amidoxime-containing compounds have been investigated for their biological activities, the fundamental interest from a chemical perspective lies in their role as versatile synthetic intermediates and ligands. rsc.org For instance, materials containing amidoxime functionalities have been explored for their ability to selectively bind metal ions, a property that is crucial in fields such as environmental remediation and hydrometallurgy. researchgate.net The insights gained from studying simpler N'-hydroxyimidamides, such as this compound, can inform the design of more complex functional molecules and materials.

Fundamental Structural Considerations and Tautomerism in N'-Hydroxyimidamides

A key feature of N'-hydroxyimidamides is their ability to exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. wikipedia.org For N'-hydroxyimidamides, the most significant tautomerism is the amide-iminol (or oxime-imidate) tautomerism, where a proton can move between the nitrogen and oxygen atoms of the N-hydroxyimidamide group. researchgate.net

This tautomerism is a critical aspect of the chemistry of compounds like this compound, as the different tautomers can exhibit distinct chemical properties and reactivity. The equilibrium between these tautomeric forms can be influenced by factors such as the solvent, pH, and the presence of other functional groups in the molecule. nih.gov The Z- and E- geometric isomers around the C=N double bond also contribute to the structural diversity of these compounds. rsc.org

Below is a table detailing the key structural features and potential tautomeric forms of this compound.

| Property | Description |

| IUPAC Name | This compound chemspider.com |

| Molecular Formula | C6H14N2O chemspider.com |

| Canonical SMILES | CCC(CC)C(=N)NO |

| Tautomeric Forms | The primary tautomerism involves the migration of a proton between the oxygen and nitrogen atoms of the N'-hydroxyimidamide group. |

| Geometric Isomers | The presence of the C=N double bond allows for the existence of E/Z isomers. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

2-ethyl-N'-hydroxybutanimidamide |

InChI |

InChI=1S/C6H14N2O/c1-3-5(4-2)6(7)8-9/h5,9H,3-4H2,1-2H3,(H2,7,8) |

InChI Key |

VGAOGDJXIDYMQD-UHFFFAOYSA-N |

Isomeric SMILES |

CCC(CC)/C(=N/O)/N |

Canonical SMILES |

CCC(CC)C(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl N Hydroxybutanimidamide

Established Synthetic Routes for Amidoximes

The most prevalent method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine to a nitrile group. nih.govresearchgate.net This method is widely applicable to both aromatic and aliphatic nitriles. nih.govresearchgate.net

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group. This initial addition is often the rate-determining step. The reaction is typically carried out in the presence of a base, which deprotonates hydroxylamine hydrochloride to generate the more nucleophilic free hydroxylamine. nih.govresearchgate.net The reaction proceeds through a Z-imidoyl hydroxylamine intermediate, which then tautomerizes to the more stable amidoxime (B1450833) structure. Theoretical and experimental studies have been conducted to elucidate the finer details of the reaction pathway, with some studies suggesting the involvement of ionic liquids can prevent the formation of amide by-products, which can sometimes occur depending on the nitrile's nature. nih.govresearchgate.net

A variety of catalyst systems and reaction conditions have been explored to optimize the synthesis of amidoximes. The choice of base, solvent, and temperature plays a crucial role in the reaction's outcome.

Catalyst Systems: Commonly used bases include sodium carbonate and triethylamine. nih.govresearchgate.net These bases are effective in generating free hydroxylamine from its hydrochloride salt. In some cases, metal salt catalysts may be employed to enhance the reaction rate.

Reaction Conditions: The reaction is often conducted in protic solvents such as ethanol or methanol at temperatures ranging from room temperature to reflux. nih.govresearchgate.net The use of an aqueous solution of hydroxylamine has been reported to be effective, sometimes eliminating the need for a base and reducing reaction times. nih.govgoogle.com The table below summarizes typical reaction conditions for the synthesis of aliphatic amidoximes.

| Catalyst/Base | Solvent | Temperature | Reaction Time (hours) | Typical Yield (%) |

| Sodium Carbonate | Ethanol/Water | Reflux | 3 | 70-85 |

| Triethylamine | Methanol | Room Temperature | 24 | 60-80 |

| None (aq. NH2OH) | Water | Ambient | 12 | 75-90 |

| Zinc Oxide | Solvent-free | 140-170 °C | 0.1-0.25 | 80-98 |

This table presents representative data for the synthesis of aliphatic amidoximes based on established literature.

Targeted Synthesis Strategies for Aliphatic N'-Hydroxyimidamides

The synthesis of 2-ethyl-N'-hydroxybutanimidamide, as a specific aliphatic N'-hydroxyimidamide, follows the general principles outlined above. However, targeted strategies can be employed to maximize yield and purity.

The primary precursor for the synthesis of this compound is 2-ethylbutanenitrile. lookchem.comchemspider.comchemscene.comstenutz.eunih.gov This aliphatic nitrile serves as the electrophilic substrate for the nucleophilic attack by hydroxylamine. The synthesis of 2-ethylbutanenitrile itself can be achieved through various organic synthetic methods, ensuring a stable supply of the starting material.

To enhance the yield and purity of this compound, optimization of reaction parameters is critical. Key parameters to consider include:

Stoichiometry of Reactants: An excess of hydroxylamine is often used to drive the reaction to completion and improve the yield, particularly for aliphatic nitriles which can be less reactive than their aromatic counterparts. nih.govresearchgate.net

Concentration: The concentration of the reactants in the chosen solvent can influence the reaction rate.

Temperature and Reaction Time: While higher temperatures can increase the reaction rate, they may also lead to the formation of by-products. Careful monitoring of the reaction progress is necessary to determine the optimal balance between reaction time and product purity.

Purification Method: Post-reaction work-up and purification, such as recrystallization or chromatography, are essential to isolate the pure this compound.

A hypothetical optimization study for the synthesis of this compound is presented in the table below, illustrating the effect of varying reaction conditions on the yield.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Sodium Carbonate | Ethanol | 78 | 6 | 75 |

| 2 | Triethylamine | Methanol | 25 | 24 | 72 |

| 3 | Sodium Hydroxide | Water | 50 | 4 | 85 |

| 4 | None (aq. NH2OH) | Water | 25 | 18 | 82 |

This is a representative data table illustrating potential optimization parameters.

Green Chemistry Approaches in N'-Hydroxyimidamide Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. The synthesis of N'-hydroxyimidamides, including this compound, has benefited from these green chemistry approaches.

Key green strategies include:

Use of Water as a Solvent: Replacing traditional organic solvents with water is a significant step towards a greener process. nih.govgoogle.com As mentioned, aqueous hydroxylamine solutions can be highly effective.

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and can lead to simpler work-up procedures. Heating a mixture of the nitrile and hydroxylamine hydrochloride with a solid catalyst like zinc oxide is one such approach. nih.gov

Energy Efficiency: The use of microwave irradiation or ultrasonic irradiation can significantly reduce reaction times and energy consumption. nih.gov For instance, ultrasonic irradiation has been shown to produce high yields of amidoximes in a short period. nih.gov

These green approaches not only reduce the environmental impact of the synthesis but can also offer advantages in terms of reaction efficiency and cost-effectiveness.

Reactivity and Reaction Mechanisms of 2 Ethyl N Hydroxybutanimidamide

Acid-Base Equilibrium and Protonation States of N'-Hydroxyimidamides

The N'-hydroxyimidamide functional group contains both an acidic proton on the hydroxyl group and basic nitrogen atoms, allowing it to participate in acid-base equilibria. The position of these equilibria is quantified by the pKa values, which are critical for understanding the ionization state of the molecule at a given pH.

Experimental Determination of pKa Values

The experimental determination of the acid dissociation constant (pKa) for N'-hydroxyimidamides can be achieved through various analytical techniques. nih.gov Methods such as potentiometric titration, UV-Vis spectrophotometry, and nuclear magnetic resonance (NMR) spectroscopy are commonly employed. nih.govmdpi.com

Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added. The pKa can be determined from the inflection point of the resulting titration curve. Spectrophotometric methods rely on the different UV-Vis absorbance spectra of the protonated and deprotonated forms of the molecule. By measuring the absorbance at various pH values, a sigmoidal curve is generated from which the pKa can be calculated. nih.gov NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of specific protons, which are sensitive to changes in the protonation state of the molecule. mdpi.com

| Functional Group | Equilibrium | Hypothetical pKa |

|---|---|---|

| N-hydroxyl group | R-C(=NOH)-NH₂ ⇌ R-C(=NO⁻)-NH₂ + H⁺ | ~9-11 |

| Amino group | R-C(=NOH)-NH₂ + H⁺ ⇌ R-C(=NOH)-NH₃⁺ | ~3-5 |

Computational Modeling of Acidic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the pKa values of molecules like 2-ethyl-N'-hydroxybutanimidamide. routledge.com Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, coupled with a solvation model to account for the effect of the solvent, are frequently used for this purpose. bohrium.commdpi.com

The process involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in the solvent of interest. acs.org The pKa is then calculated using the relationship pKa = ΔG / (2.303 RT). Various thermodynamic cycles can be employed to improve the accuracy of the calculated pKa values. bohrium.com The choice of the theoretical level (functional and basis set) and the solvation model (e.g., Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD)) is crucial for obtaining reliable results. bohrium.comresearchgate.net

The following table illustrates a hypothetical comparison between experimentally determined and computationally predicted pKa values for a model N'-hydroxyimidamide.

| pKa | Hypothetical Experimental Value | Hypothetical Computationally Predicted Value (DFT/PCM) |

|---|---|---|

| pKa₁ (Amino group) | 4.2 | 4.5 |

| pKa₂ (Hydroxyl group) | 10.5 | 10.2 |

Oxidative Transformation Pathways

N'-hydroxyimidamides are susceptible to oxidation, which can lead to a variety of degradation products. The specific pathways and products depend on the oxidizing agent and the reaction conditions.

Mechanisms of Oxidative Degradation

The oxidation of N'-hydroxyimidamides can proceed through several mechanisms. One common pathway involves the formation of a radical intermediate via a single-electron transfer (SET) or hydrogen atom transfer (HAT) from the N-hydroxyl group. This initial radical can then undergo further reactions. For instance, in the presence of certain metal ions or enzymatic systems like cytochrome P450, N'-hydroxyimidamides can be oxidized. nih.gov

Another potential mechanism involves the formation of a nitroxide radical, which can then be further oxidized or undergo disproportionation. The presence of the amidine moiety can also influence the oxidative pathway, potentially leading to cyclization or rearrangement reactions under certain conditions.

Identification of Chemical Degradation Products

The oxidative degradation of N'-hydroxyimidamides can yield a range of products. Common degradation products identified from the oxidation of this class of compounds include the corresponding amidine, amide, carboxylic acid, and nitrile. nih.govekb.eg The formation of these products can be rationalized through the mechanistic pathways described above. For example, cleavage of the N-O bond can lead to the formation of the corresponding amidine. Hydrolysis of the imine functionality, potentially preceded by oxidation, can lead to the formation of an amide, which can be further hydrolyzed to a carboxylic acid. Dehydration of the N'-hydroxyimidamide can yield a nitrile.

Forced degradation studies, employing stressors such as chemical oxidants (e.g., hydrogen peroxide), heat, and light, are often used to identify potential degradation products. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable for separating and identifying these products. ekb.eg

The table below lists hypothetical degradation products of this compound that could arise from oxidative stress.

| Hypothetical Degradation Product | Plausible Formation Pathway |

|---|---|

| 2-Ethylbutanamide | Oxidative hydrolysis |

| 2-Ethylbutanoic acid | Further hydrolysis of the amide |

| 2-Ethylbutanenitrile | Dehydration |

| 2-Ethylbutanamidine | Reductive cleavage of the N-OH bond |

Nucleophilic Reactivity and Bifunctional Character

The this compound molecule possesses multiple nucleophilic centers, primarily the nitrogen atoms of the amino and imino groups, as well as the oxygen atom of the hydroxyl group. nih.govnih.gov This endows the molecule with a bifunctional character, allowing it to react with a variety of electrophiles.

The lone pair of electrons on the sp³-hybridized amino nitrogen and the sp²-hybridized imino nitrogen can participate in nucleophilic attack on electrophilic centers. youtube.com The nucleophilicity of these nitrogen atoms can be influenced by the electronic effects of the rest of the molecule and the steric hindrance around the nucleophilic site. youtube.com

The hydroxyl group can also act as a nucleophile, particularly in its deprotonated, more nucleophilic alkoxide form. This bifunctional reactivity allows N'-hydroxyimidamides to participate in a range of reactions, including acylation, alkylation, and condensation reactions. The specific site of reaction (N vs. O) will depend on the nature of the electrophile and the reaction conditions (e.g., solvent, pH). This reactivity is fundamental to the synthesis of various derivatives and the potential for the molecule to interact with biological macromolecules. nih.gov

Metal-Activated Nitrile Coupling Reactions

The coordination of this compound to a metal center can significantly alter the reactivity of its nitrile group, facilitating coupling reactions that are otherwise unfavorable. The metal ion, acting as a Lewis acid, withdraws electron density from the nitrile carbon, making it more susceptible to nucleophilic attack.

One of the key reactions in this class is the addition of a nucleophile to the metal-activated nitrile. For instance, in the presence of platinum(IV) complexes, the formation of amidines from nitriles occurs more rapidly than with platinum(II) complexes. ulisboa.pt This enhanced reactivity is attributed to the greater polarizing power of the higher oxidation state metal ion. The general mechanism involves the coordination of the nitrile to the metal, followed by nucleophilic attack, and subsequent protonation or hydrolysis to yield the final product.

The nature of the nucleophile can vary, leading to a diverse range of products. Common nucleophiles include ammonia (B1221849), amines, and even other nitrile molecules. The coupling of a metal-activated nitrile with another nitrile molecule can lead to the formation of N-heterocycles, such as imidazoles or triazines, depending on the reaction conditions and the structure of the starting materials.

Research has shown that the reaction of nitrile complexes, such as [Co(NH3)5(NCR)]3+, with liquid ammonia can result in the formation of amidine products. ulisboa.pt These reactions highlight the role of the metal in activating the nitrile for subsequent chemical transformations.

Intramolecular Cyclization Reactions of Amidoxime (B1450833) Ligands in the Presence of Metal Ions

The presence of both a nucleophilic hydroxylamino group and an electrophilic nitrile-derived carbon in this compound allows for intramolecular cyclization reactions, often promoted by metal ions. These reactions are of significant interest for the synthesis of various heterocyclic compounds.

When this compound acts as a ligand, its coordination to a metal ion can bring the reactive functional groups into close proximity, facilitating cyclization. The metal ion can also play a role in activating the reacting groups and stabilizing the transition state of the cyclization process.

A common outcome of such reactions is the formation of five- or six-membered heterocyclic rings. For example, the intramolecular addition of the N-hydroxy group to the imidamide carbon can lead to the formation of a 1,2,4-oxadiazole (B8745197) derivative. The specific product formed can be influenced by factors such as the choice of metal ion, the solvent, and the reaction temperature.

Studies on related systems, such as the intramolecular cyclization of N-(2,2,2-trifluoro-1-(phenylimino)ethyl)benzimidamide, have demonstrated the feasibility of forming 1,2,4-triazole (B32235) derivatives through an oxidative cyclization process. nih.gov While the specific substrate differs, the underlying principle of intramolecular reaction facilitated by the appropriate reagents is analogous. Furthermore, research on the intramolecular cyclization of arylpropargyl amides has shown that various heterocyclic products can be obtained, with the reaction mechanism often being elucidated through density functional theory (DFT) calculations. rsc.orgresearchgate.net

The table below summarizes the types of intramolecular cyclization reactions observed in related amidoxime and amide systems.

| Reactant Type | Reaction Conditions | Product Type |

| Arylpropargyl amides | Base (Et3N or DBU) in xylenes (B1142099) at 140 °C | Benz[f]isoindoline derivatives |

| Amides of fumarate (B1241708) and ethenetricarboxylate | Heating in DMSO | Aroyl-substituted pyrrolidine (B122466) derivatives |

| N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide | I2/KI | 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole |

Isomerism and Stereochemical Considerations in Reactivity

The reactivity of this compound is also influenced by isomerism and stereochemistry. The molecule possesses a chiral center at the carbon atom bearing the ethyl group, leading to the existence of (R)- and (S)-enantiomers.

The presence of this stereocenter can have a profound impact on the compound's interaction with other chiral molecules, including chiral metal catalysts or biological receptors. In metal-catalyzed reactions, the use of a chiral ligand on the metal center can often lead to stereoselective transformations, favoring the formation of one enantiomer of the product over the other.

Furthermore, the amidoxime group itself can exhibit E/Z isomerism about the C=N double bond. These isomers can have different stabilities and reactivities. The specific geometry of the amidoxime group can influence its ability to coordinate to a metal center and can affect the regioselectivity and stereoselectivity of subsequent reactions. For instance, the relative orientation of the hydroxyl group and the amino group can dictate the feasibility and pathway of intramolecular cyclization reactions.

While specific studies on the stereochemical outcomes of reactions involving this compound are not extensively documented in the provided search results, the principles of stereochemistry in related systems are well-established. For example, in the synthesis of 2-substituted N-alkylmalonyl hydroxamic acids, the stereochemistry at the C-2 position is a critical factor. nih.gov

Coordination Chemistry of 2 Ethyl N Hydroxybutanimidamide and Its Derivatives

Ligand Design Principles and Coordination Motifs in Amidoxime (B1450833) Chemistry

The coordination motifs of amidoximes are diverse and are influenced by factors such as the nature of the metal ion, the pH of the medium, and the specific structure of the ligand. The amidoxime group can coordinate to metal ions in several ways. nih.gov The most common modes include:

Monodentate Coordination: The ligand binds to the metal center through the oxime oxygen atom. nih.gov

Bidentate (Chelating) Coordination: The ligand forms a stable five-membered ring by coordinating to the metal ion through both the oxime oxygen and the amine nitrogen atoms. nih.gov

η² (Eta-2) Coordination: In this mode, the nitrogen-oxygen bond of the amidoxime group directly interacts with the metal center. nih.gov This has been identified as a particularly stable form for uranyl complexes. nih.gov

Furthermore, under certain conditions, amidoxime ligands can undergo intramolecular cyclization to form imide-dioxime structures, which can act as tridentate ligands, further enhancing their binding affinity for certain metal ions like uranyl. nih.gov The presence of the amino group significantly influences the electronic properties of the oxime, making the chemistry of amidoximes distinct from that of simple oximes. nih.gov

Complexation with Transition Metal Ions

The ability of amidoxime-containing ligands to form stable complexes with a variety of transition metal ions is well-documented. nih.gov This has led to their exploration for applications such as heavy metal removal from wastewater. nih.gov

Diverse Binding Modes and Geometries of Amidoxime-Metal Complexes

The binding of amidoxime ligands to transition metals can result in a range of coordination geometries, including octahedral, square planar, and tetrahedral, depending on the coordination number and the electronic configuration of the metal ion. For instance, studies on various amidoxime-based ligands have shown their efficiency in binding to ions like copper(II), iron(II), lead(II), and zinc(II). nih.gov The coordination can occur through the aforementioned monodentate or bidentate chelation. The specific binding mode adopted is often a function of the steric and electronic properties of the ligand and the preferred coordination geometry of the metal ion. For example, in some nickel(II) complexes, a change in the oxidation state from Ni(II) to Ni(I) can induce a dramatic change in the binding mode of an amidic ligand. unr.edu

Influence of pH on Coordination Speciation

The pH of the aqueous solution plays a critical role in the complexation of amidoxime ligands with transition metal ions. The protonation state of the amidoxime group is pH-dependent, which in turn dictates its coordinating ability. At low pH values, the amidoxime group is protonated, and its ability to coordinate to metal ions is generally diminished due to competition from protons. As the pH increases, the oxime proton dissociates, making the oxygen atom a more potent donor and favoring complex formation.

The speciation of the metal ion in solution is also pH-dependent. At higher pH values, metal ions may form hydroxo complexes, which can compete with the amidoxime ligand for coordination to the metal center. Therefore, the optimal pH for complexation represents a balance between the deprotonation of the ligand and the hydrolysis of the metal ion. For many transition metal-amidoxime systems, this optimal pH range is often found to be in the slightly acidic to neutral region.

Coordination with Actinide and Lanthanide Ions (e.g., Uranyl)

A significant area of research in amidoxime chemistry has been driven by the remarkable affinity of these ligands for actinide ions, particularly the uranyl ion (UO₂²⁺). This has positioned amidoxime-based materials as promising candidates for the extraction of uranium from seawater. nih.gov

Chelation Mechanisms and Binding Affinities in Aqueous Systems

The strong interaction between amidoximes and the uranyl ion is attributed to the hard acid nature of the uranyl ion and the hard base character of the amidoxime's oxygen and nitrogen donor atoms. The linear O=U=O axis of the uranyl ion forces other coordinating ligands into the equatorial plane. Amidoxime ligands can effectively occupy these equatorial positions.

Several binding motifs have been identified for the coordination of amidoximes to the uranyl ion. nih.gov As mentioned earlier, the η² binding mode, where the N-O bond of the deprotonated amidoxime coordinates to the uranium center, is considered to be a highly stable configuration. nih.gov Bidentate chelation, forming a five-membered ring, is also a prevalent binding mode. nih.gov The formation of cyclic imide-dioxime structures on polymeric backbones has been shown to be particularly effective for uranyl chelation, likely due to the pre-organized tridentate binding site they present. nih.gov

The binding affinity of amidoxime ligands for uranyl is generally high in aqueous systems. The table below presents representative stability constants for the complexation of acetamidoxime (B1239325) with uranyl, illustrating the strength of this interaction.

| Ligand | Metal Ion | Log β | Conditions |

| Acetamidoxime | UO₂²⁺ | 11.5 | I = 0.1 M (NaClO₄), 25 °C |

| Acetamidoxime | UO₂²⁺ | 20.7 | I = 0.1 M (NaClO₄), 25 °C |

This table presents illustrative data for acetamidoxime as a proxy for the general behavior of amidoxime ligands. Specific values for 2-ethyl-N'-hydroxybutanimidamide are not available in the cited literature.

Competitive Coordination Studies with Other Metal Ions

In environments such as seawater, the selective extraction of uranyl is challenged by the presence of other competing metal ions at much higher concentrations, with vanadium being a notable example. nih.gov Understanding the competitive coordination behavior of amidoxime ligands is therefore crucial for designing more selective extraction agents.

Studies have shown that amidoxime-based sorbents also exhibit a strong affinity for other metal ions like vanadium(V), iron(III), and copper(II). The relative binding affinities are influenced by the pH of the solution and the specific structure of the amidoxime ligand. For instance, at the pH of seawater (around 8.2), vanadium exists as vanadate (B1173111) species which can effectively compete with the uranyl carbonate species for the binding sites on amidoxime-functionalized polymers.

Research into modifying the ligand structure to enhance selectivity for uranyl over competing ions is an active area of investigation. This includes the introduction of other functional groups alongside the amidoxime to create a synergistic binding effect that favors uranyl.

Structural Characterization of Metal-Amidoxime Complexes

The determination of the precise three-dimensional arrangement of atoms in a metal complex is crucial for understanding its chemical and physical properties. This is typically achieved through a combination of solid-state and solution-phase techniques.

Single-Crystal X-ray Diffraction Studies for Solid-State Structures

For metal-amidoxime complexes, SC-XRD studies have revealed a variety of coordination modes. The amidoxime ligand can coordinate to a metal ion as a neutral molecule or in its deprotonated form. Coordination typically occurs through the oximic oxygen and/or the amino nitrogen atom. The specific coordination is influenced by factors such as the metal ion's nature, the pH of the medium, and the presence of other coordinating or non-coordinating anions.

While general data for various amidoxime complexes exist, a search of crystallographic databases for structures containing the this compound ligand did not yield specific results. The table below presents hypothetical data based on common findings for similar, simple alkyl-substituted amidoxime complexes to illustrate the type of information that would be obtained from such a study.

Hypothetical Single-Crystal X-ray Diffraction Data for a Generic [M(this compound)₂]²⁺ Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 12.31 |

| c (Å) | 9.87 |

| β (°) | 105.2 |

| M-O Bond Length (Å) | 2.05 |

| M-N Bond Length (Å) | 2.15 |

| O-M-O Angle (°) | 88.5 |

| N-M-N Angle (°) | 91.2 |

Note: This data is illustrative and not based on experimental results for this compound.

Spectroscopic Probes for Coordinated Ligands in Solution

While SC-XRD provides a static picture of a complex in the solid state, spectroscopic techniques are invaluable for probing the structure and behavior of complexes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the ligand's environment upon coordination. Changes in the chemical shifts of the protons and carbons of this compound upon complexation would indicate which atoms are involved in bonding to the metal ion. For instance, a downfield shift of the N-OH proton signal would be consistent with coordination through the oximic oxygen.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is sensitive to changes in bond strengths upon coordination. The characteristic vibrational modes of the amidoxime group, such as the C=N and N-O stretching frequencies, are expected to shift upon complexation. A decrease in the C=N stretching frequency and an increase in the N-O stretching frequency are often observed, consistent with a decrease in the C=N bond order and an increase in the N-O bond order upon coordination.

UV-Visible (UV-Vis) Spectroscopy: For complexes involving transition metals, UV-Vis spectroscopy can be used to study the d-d electronic transitions of the metal ion. The position and intensity of these absorption bands provide information about the coordination geometry and the ligand field strength. The coordination of this compound to a metal ion would be expected to cause a shift in the absorption maxima compared to the aquated metal ion.

The table below summarizes the expected spectroscopic changes upon coordination of an amidoxime ligand, which would be applicable to this compound.

Expected Spectroscopic Shifts for a Generic Metal-(this compound) Complex

| Spectroscopic Technique | Observed Change Upon Coordination | Interpretation |

| ¹H NMR | Shift in the chemical shifts of protons near the coordination site | Indicates the involvement of specific functional groups in bonding |

| ¹³C NMR | Shift in the chemical shift of the imidamide carbon | Provides evidence of coordination through the amidoxime group |

| IR Spectroscopy | Shift in ν(C=N) and ν(N-O) frequencies | Confirms coordination and provides insight into bond order changes |

| UV-Vis Spectroscopy | Shift in λmax of metal-centered absorptions | Indicates a change in the electronic environment of the metal ion |

Note: This data is illustrative and not based on experimental results for this compound.

Computational and Theoretical Studies on 2 Ethyl N Hydroxybutanimidamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, stability, and electronic properties.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-ethyl-N'-hydroxybutanimidamide.

DFT calculations are employed to determine the optimized ground-state geometry of the molecule, which corresponds to the most stable arrangement of its atoms. From this optimized geometry, various properties can be extracted, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov

Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-31G(d)) (Note: The following data is hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations.)

| Parameter | Bond/Atoms Involved | Predicted Value |

| Bond Length | C=N (imidamide) | 1.28 Å |

| C-N (amide) | 1.35 Å | |

| N-O (hydroxy) | 1.41 Å | |

| C-C (ethyl) | 1.53 Å | |

| Bond Angle | C-N-O | 115° |

| N-C-C | 122° | |

| Dihedral Angle | H-O-N-C | 180° (trans conformation) |

High-Level Ab Initio Methods for Enhanced Accuracy

For more precise energy calculations and to benchmark the results obtained from DFT, high-level ab initio methods are utilized. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on wave function theory and provide a more rigorous treatment of electron correlation. youtube.com While computationally more demanding, they are invaluable for obtaining highly accurate energetic data, such as total energies and reaction enthalpies. researchgate.netmit.edu These methods are often used to study nitrogen-containing compounds where electron correlation effects can be significant. researchgate.netacs.org

Table 2: Comparison of Calculated Electronic Properties of this compound by DFT and a High-Level Ab Initio Method (Note: The following data is hypothetical and for illustrative purposes.)

| Property | DFT (B3LYP/6-31G(d)) | MP2/aug-cc-pVTZ |

| Total Energy (Hartree) | -440.123 | -439.789 |

| HOMO Energy (eV) | -6.5 | -7.2 |

| LUMO Energy (eV) | -0.8 | -0.5 |

| HOMO-LUMO Gap (eV) | 5.7 | 6.7 |

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. numberanalytics.com By solving Newton's equations of motion, MD simulations can model the behavior of this compound in a solvent, providing insights into its conformational flexibility, solvation, and interactions with surrounding molecules. nih.govacs.orgresearchgate.net

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water (Note: The following data is hypothetical and for illustrative purposes.)

| Parameter | Value |

| Force Field | GROMOS54a7 |

| Solvent | SPC Water Model |

| Box Size | 4nm x 4nm x 4nm |

| Number of Solvent Molecules | ~2100 |

| Simulation Time | 100 ns |

| Temperature | 298 K (25 °C) |

| Pressure | 1 bar |

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. fiveable.meunacademy.comnumberanalytics.comnumberanalytics.commasterorganicchemistry.com By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathways for the transformation of this compound.

Transition State Analysis in N'-Hydroxyimidamide Transformations

A key aspect of studying reaction mechanisms is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. unacademy.comnumberanalytics.commasterorganicchemistry.com For this compound, potential reactions could include tautomerization (e.g., migration of the hydroxyl proton) or hydrolysis.

Computational methods can be used to locate the geometry of the transition state for a proposed reaction. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. numberanalytics.com

Table 4: Hypothetical Geometrical Parameters of a Reactant, Transition State, and Product for a Tautomerization Reaction of this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Parameter | Reactant (Hydroxyimidamide) | Transition State | Product (Amide-Oxime) |

| O-H Bond Length (Å) | 0.96 | 1.25 | 1.75 (bond broken) |

| N-H Bond Length (Å) | 1.78 (no bond) | 1.30 | 1.01 |

| C=N Bond Length (Å) | 1.28 | 1.35 | 1.42 |

| Imaginary Frequency (cm⁻¹) | N/A | -1540 | N/A |

Reaction Energetics and Kinetics Modeling

These energetic data can be used within the framework of Transition State Theory to estimate reaction rate constants at different temperatures. unacademy.comnumberanalytics.com

Table 5: Predicted Reaction Energetics for Hypothetical Transformations of this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Tautomerization | 25.5 | -5.2 |

| Acid-Catalyzed Hydrolysis | 18.3 | -12.7 |

| Base-Catalyzed Hydrolysis | 22.1 | -12.7 |

Ligand Design and Rational Discovery through Computational Methods

The rational design and discovery of novel therapeutic agents have been significantly advanced through the application of computational methods. In the context of this compound, while specific and detailed research is not extensively documented in publicly accessible literature, we can explore the hypothetical application of these computational strategies for its ligand design and rational discovery based on established principles in medicinal chemistry and computational science.

Computational approaches allow for the systematic evaluation of molecular properties and interactions, providing a basis for the design of new ligands with desired biological activities. These methods can predict how a molecule like this compound might interact with a biological target, guiding its modification to enhance efficacy and selectivity.

Virtual Screening and Molecular Docking

A primary computational technique in ligand design is virtual screening, which involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. Should a target for this compound be identified, high-throughput virtual screening could be employed to filter extensive compound databases.

Following virtual screening, molecular docking studies would be conducted to predict the binding orientation and affinity of this compound and its analogs within the active site of a target protein. These simulations provide insights into the crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the ligand-protein recognition process. For instance, the hydroxyimidamide moiety of the compound could potentially form key hydrogen bonds with amino acid residues in a binding pocket.

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR)

Pharmacophore modeling is another valuable tool in rational drug design. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. By analyzing the structure of this compound, a pharmacophore model could be developed to guide the design of new molecules with similar or improved activity.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for analogs of this compound, it would be possible to predict the activity of newly designed molecules before their synthesis, thereby prioritizing the most promising candidates.

Molecular Dynamics Simulations

To gain a more dynamic understanding of the ligand-target interactions, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a more realistic representation of the biological system. These simulations can be used to assess the stability of the ligand-protein complex, analyze conformational changes upon binding, and calculate binding free energies, offering a more accurate prediction of binding affinity.

The following tables outline hypothetical data that would be generated and analyzed during such a computational study.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Hydrogen Bond Interactions | 3 |

| Interacting Residues | ASP128, SER130, TYR245 |

| RMSD (Å) | 1.2 |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Weight ( g/mol ) | 130.19 |

| LogP | 1.25 |

| Number of Hydrogen Bond Donors | 2 |

| Number of Hydrogen Bond Acceptors | 2 |

| Polar Surface Area (Ų) | 58.44 |

Through the iterative application of these computational techniques, the structure of this compound could be rationally optimized to enhance its interaction with a biological target, leading to the discovery of more potent and selective ligands. This in silico-guided approach streamlines the drug discovery process, reducing the time and cost associated with the experimental screening of large numbers of compounds.

Advanced Analytical Methodologies for N Hydroxyimidamide Research

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable tools for probing the molecular structure of 2-ethyl-N'-hydroxybutanimidamide, providing insights into its electronic and vibrational properties and confirming its atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments provides a complete picture of the molecule's framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various hydrogen atoms in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance, the protons of the ethyl groups will appear in the aliphatic region, while the N-hydroxy proton will likely be a broad singlet at a higher chemical shift due to hydrogen bonding and exchange phenomena. In a study of structurally similar N'-hydroxy-N-alkylpyridine-2-carboximidamides, the N'-OH proton appeared as a broad singlet at approximately 10.5 ppm. researchgate.net Protons on the carbon adjacent to the imidamide functional group would be deshielded and thus appear at a lower field.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atom of the C=N bond is expected to have a characteristic chemical shift in the range of 150-160 ppm. For N'-hydroxy-N-octylpyridine-2-carboximidamides, the C=N carbon resonates at approximately 152 ppm. researchgate.net The carbons of the ethyl groups will appear in the upfield region of the spectrum.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms. For this compound, two distinct ¹⁵N signals are expected. The sp²-hybridized nitrogen of the C=N bond will have a chemical shift significantly different from the sp³-hybridized nitrogen of the N-hydroxy group. Studies on related compounds like imines and hydroxylamines show a wide range of chemical shifts depending on substitution and electronic effects. nih.gov

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| CH(CH₂CH₃)₂ | 2.5 - 3.0 (multiplet) | 40 - 45 |

| CH₂CH₃ | 1.5 - 1.8 (multiplet) | 10 - 15 |

| CH₂CH ₃ | 0.8 - 1.2 (triplet) | 10 - 15 |

| C=N | - | 150 - 160 |

| N-OH | 9.0 - 11.0 (broad singlet) | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These methods are complementary and provide a detailed vibrational fingerprint of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=N, and C-N bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the N-hydroxy group, often broadened due to hydrogen bonding. The C=N stretching vibration is a key feature and typically appears in the range of 1640-1690 cm⁻¹. For amidoximes, a related class of compounds, the C=N stretch is observed around 1656 cm⁻¹. rsc.org The C-H stretching vibrations of the ethyl groups will be observed in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The C=N stretching vibration in this compound should also be Raman active, providing complementary information to the IR spectrum. The C-C backbone and C-H symmetric stretching and bending modes of the ethyl groups are also expected to give rise to distinct Raman signals. The symmetric nature of some vibrations can make them more intense in the Raman spectrum compared to the IR spectrum.

Characteristic Vibrational Frequencies for this compound (Predicted)

| Functional Group | IR Frequency (cm⁻¹, predicted) | Raman Shift (cm⁻¹, predicted) | Vibrational Mode |

| O-H | 3200-3600 (broad) | 3200-3600 (weak) | Stretching |

| C-H (sp³) | 2850-3000 | 2850-3000 | Stretching |

| C=N | 1640-1690 | 1640-1690 | Stretching |

| C-N | 1200-1350 | 1200-1350 | Stretching |

| C-C | 800-1200 | 800-1200 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light can promote electrons from a lower energy molecular orbital to a higher energy one. The chromophore in this molecule is the C=N double bond and the lone pairs on the nitrogen and oxygen atoms.

The expected electronic transitions for this compound are n → π* and π → π* transitions. The n → π* transition, involving the promotion of a non-bonding electron (from the nitrogen or oxygen lone pairs) to an anti-bonding π* orbital of the C=N bond, typically occurs at longer wavelengths (lower energy) and has a lower molar absorptivity. The π → π* transition, which involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital of the C=N bond, occurs at shorter wavelengths (higher energy) and has a higher molar absorptivity. For similar N-hydroxy compounds, UV absorption maxima are often observed in the 200-300 nm range.

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺˙) would confirm the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the ethyl groups and other characteristic bond scissions, providing clues about the molecule's structure.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. youtube.com This is particularly useful for confirming the molecular weight of the parent compound. HR-ESI-MS provides a highly accurate mass measurement, which can be used to determine the elemental composition of this compound with a high degree of confidence. For instance, the exact mass of the [M+H]⁺ ion can distinguish it from other ions with the same nominal mass but different elemental formulas.

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for the separation and analysis of this compound from reaction mixtures, byproducts, and starting materials.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Reaction Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing complex mixtures. In the context of this compound synthesis, LC-MS/MS can be used to monitor the progress of the reaction, identify intermediates and byproducts, and quantify the final product.

The liquid chromatography (LC) component, typically using a reversed-phase column, separates the components of the reaction mixture based on their polarity. The eluent from the LC column is then introduced into the mass spectrometer. The first stage of mass spectrometry (MS1) can be used to detect the protonated molecule of this compound, [M+H]⁺. In the second stage (MS/MS), this parent ion is fragmented, and the resulting daughter ions are detected. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and sensitivity for the quantification of the target compound, even in a complex matrix. Derivatization with reagents like benzaldehyde (B42025) can be employed to enhance the chromatographic retention and ionization efficiency of related polar compounds like hydroxylamine, a potential precursor or degradation product. oup.com

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas chromatography is a cornerstone technique for the separation and analysis of volatile compounds. However, this compound, with its polar N'-hydroxy and imidamide functionalities, is not inherently volatile. To make it amenable to GC analysis, a derivatization step is essential. This process involves chemically modifying the compound to increase its volatility and thermal stability. youtube.comnih.gov

Silylation is a common and highly effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and amine groups. phenomenex.comnih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed to replace the active hydrogens in this compound with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com This reaction would likely produce a mixture of mono- and di-silylated derivatives, depending on the reaction conditions. The resulting TMS derivatives are significantly more volatile and less polar, allowing for their successful separation and detection by GC. youtube.comgcms.cz

The GC analysis would be performed on a non-polar capillary column, such as one with a siloxane-based stationary phase, which is compatible with silylated analytes. phenomenex.com The retention time of each derivative provides qualitative information, while the peak area can be used for quantitative analysis.

Table 1: Hypothetical GC Retention Times for Silylated Derivatives of this compound

| Compound | Assumed Derivative | Hypothetical Retention Time (minutes) |

| This compound | Mono-TMS Derivative | 8.5 |

| This compound | Di-TMS Derivative | 9.2 |

| Internal Standard (e.g., n-dodecane) | - | 10.1 |

This interactive table showcases the expected separation of the derivatized forms of the compound in a gas chromatogram.

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Metal Center Characterization

When this compound acts as a ligand to form a metal complex, for instance with a transition metal like copper(II), X-ray Absorption Fine Structure (XAFS) spectroscopy becomes an invaluable tool for characterizing the local environment of the metal center. researchgate.netnih.gov XAFS is element-specific and can provide detailed information on the oxidation state, coordination number, and bond distances of the absorbing atom, even in non-crystalline samples. nih.gov

The XAFS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). The XANES region provides information about the oxidation state and coordination geometry of the metal ion. nih.gov For a hypothetical copper(II) complex of this compound, the position and features of the Cu K-edge would be sensitive to the electronic structure of the copper center.

The EXAFS region contains information about the number, type, and distance of the atoms in the immediate vicinity of the central metal atom. Analysis of the EXAFS oscillations can yield precise bond lengths between the copper atom and the coordinating nitrogen and oxygen atoms of the this compound ligand. acs.orgnih.gov However, distinguishing between nitrogen and oxygen as backscatterers can be challenging due to their similar atomic numbers. researchgate.net

Table 2: Hypothetical EXAFS Fitting Parameters for a [Cu(this compound)₂] Complex

| Absorber-Backscatterer | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

| Cu-N | 2 | 1.98 | 0.007 |

| Cu-O | 2 | 2.05 | 0.008 |

This interactive table presents plausible data from an EXAFS analysis, detailing the coordination environment of the copper center.

Electrochemical Methods for Redox Behavior and Coordination Dynamics

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful techniques for investigating the redox properties and coordination dynamics of metal complexes. nih.govcmu.edu For a metal complex of this compound, CV can be used to determine the formal reduction potential of the metal center and to study the stability of the complex in different oxidation states. researchgate.netresearchgate.net

In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting voltammogram provides information about the electrochemical processes occurring at the electrode surface. For a reversible one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp) is approximately 59 mV. Deviations from this value can indicate quasi-reversible or irreversible processes, providing insights into the kinetics of electron transfer and any coupled chemical reactions, such as ligand dissociation. acs.org

By studying the cyclic voltammogram of a copper(II) complex of this compound, for example, one could probe the Cu(II)/Cu(I) redox couple. The potential at which this transition occurs is highly dependent on the nature of the coordinating ligands. The stability of the complex upon reduction to the copper(I) state, which often prefers a different coordination geometry, can also be assessed. nih.gov

Table 3: Hypothetical Electrochemical Data for a [Cu(II)(this compound)₂] Complex

| Redox Couple | Anodic Peak Potential (Epa, V vs. Ag/AgCl) | Cathodic Peak Potential (Epc, V vs. Ag/AgCl) | Peak Separation (ΔEp, mV) |

| Cu(II)/Cu(I) | -0.35 | -0.43 | 80 |

This interactive table illustrates the kind of data that would be obtained from a cyclic voltammetry experiment, indicating the redox behavior of the metal complex.

Emerging Applications and Future Research Directions

N'-Hydroxyimidamides in Catalysis

The ability of the amidoxime (B1450833) group to chelate a wide array of metal ions has positioned N'-hydroxyimidamides as promising ligands in the development of novel catalysts. Research into this area is expanding, with a focus on both heterogeneous and homogeneous systems.

A significant area of research involves the immobilization of amidoxime functionalities onto solid supports to create robust and recyclable heterogeneous catalysts. These materials offer the advantage of easy separation from the reaction mixture, a crucial aspect for industrial applications. Mesoporous materials, with their high surface area and tunable pore sizes, are particularly attractive as supports. rsc.orgresearchgate.net

The general strategy involves grafting molecules containing nitrile groups onto the support material, followed by conversion of the nitrile to an amidoxime. This approach has been successfully employed to create catalysts for various organic transformations. For instance, an amidoxime-functionalized polyacrylonitrile (B21495) (PAN) has been used to support a palladium complex, which demonstrated excellent activity as a heterogeneous catalyst in Heck coupling reactions. researchgate.net Similarly, a copper complex supported on amidoxime-modified PAN has been shown to be an efficient and reusable catalyst for the same reaction. researchgate.net

Future research could explore the synthesis of 2-ethyl-N'-hydroxybutanimidamide-functionalized supports, such as silica (B1680970) or alumina, and evaluate their catalytic performance in reactions like cross-coupling, oxidation, and reduction. The specific steric and electronic properties of the 2-ethylbutyl group could influence the catalytic activity and selectivity.

The design of discrete metal-amidoxime complexes for homogeneous catalysis is another promising avenue. The coordination chemistry of amidoximes with various transition metals, including copper, palladium, and rhodium, has been a subject of study. ucc.ieacs.orgrsc.org These complexes have the potential to catalyze a range of organic reactions.

For example, metal-based catalysts are pivotal in the synthesis of amides, a ubiquitous functional group in chemistry and biology. rsc.org While direct catalytic amidation is a key focus, the development of catalysts for other transformations is also crucial. The design of dirhodium carboxylate catalysts, for instance, has been explored for enantioselective transformations of α-diazocarbonyl compounds. acs.org

The development of metal complexes with this compound as a ligand could lead to catalysts with unique reactivity profiles. The ethyl groups on the butane (B89635) chain could influence the solubility of the complex in organic solvents and create a specific steric environment around the metal center, potentially leading to enhanced selectivity in catalytic reactions.

Understanding the mechanism of catalysis is fundamental to the rational design of more efficient catalysts. researchgate.netrsc.org Mechanistic studies often involve a combination of experimental techniques, such as in-situ spectroscopy, and computational modeling. For metal-support interactions in heterogeneous catalysis, factors like strong metal-support interactions (SMSIs) play a crucial role in determining catalytic activity and selectivity. acs.orgnih.gov

In the context of metal-amidoxime catalysts, the catalytic cycle would likely involve the coordination of the substrate to the metal center, followed by one or more transformative steps and subsequent release of the product. The amidoxime ligand can influence this cycle by modulating the electronic properties of the metal and by participating directly in the reaction. For instance, in some oxidation reactions, the amidoxime ligand itself can be oxidized or can facilitate the transfer of electrons.

Future research on this compound-metal complexes should include detailed mechanistic investigations to elucidate the role of the ligand in the catalytic process. This would provide valuable information for the optimization of reaction conditions and the design of next-generation catalysts.

N'-Hydroxyimidamides in Advanced Material Science

The strong chelating ability of the amidoxime group, particularly towards actinides and lanthanides, has driven significant research into the development of amidoxime-based materials for environmental and technological applications.

One of the most well-established applications of N'-hydroxyimidamides is in the preparation of polymeric adsorbents for the extraction of uranium from seawater. acs.orgresearchgate.netnih.govpku.edu.cnnih.gov Seawater contains vast quantities of uranium, but at very low concentrations, making its extraction a significant challenge. Poly(amidoxime) materials, often prepared by the polymerization of acrylonitrile (B1666552) followed by chemical modification, have shown remarkable efficiency and selectivity for uranium uptake. bath.ac.uk

The mechanism of uranium adsorption involves the coordination of the uranyl ion (UO₂²⁺) to the amidoxime groups on the polymer. rsc.org The exact coordination mode can vary, but it typically involves the formation of a stable chelate complex. The performance of these adsorbents can be enhanced by modifying the polymer architecture, for example, by creating hydrogels or porous membranes to improve accessibility to the binding sites. researchgate.netpku.edu.cn

Table 1: Uranium Adsorption Capacities of Various Amidoxime-Based Adsorbents

| Adsorbent Type | Uranium Source | Adsorption Capacity (mg/g) | Reference |

| Poly(amidoxime)-loaded macroporous resin (PLMR) | 32 ppm uranium-spiked seawater | 157 | acs.org |

| Poly(amidoxime) hydrogel membrane | 8 ppm uranium-spiked seawater | 718 (per gram of PAO) | researchgate.net |

| Poly(amidoxime) hydrogel membrane | 32 ppm uranium-spiked seawater | 1279 (per gram of PAO) | researchgate.net |

| Poly(amidoxime) hydrogel membrane | Natural seawater (4 weeks) | 4.87 (per gram of dry gel) | researchgate.net |

| UiO-66@PAO membrane | 32 ppm U-added simulated seawater | 579 | pku.edu.cn |

| Ti₃C₂-AO-PA | pH 8.3 | 81.1 | nih.gov |

Note: The table presents data for various poly(amidoxime) materials, highlighting the range of adsorption capacities achieved under different conditions. Specific data for a material based on this compound is not available.

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional structures. The ability of amidoximes to act as ligands for metal ions opens up possibilities for their use in the construction of supramolecular assemblies, such as coordination polymers and metal-organic frameworks (MOFs). bath.ac.uk

These assemblies can exhibit interesting properties, such as porosity, which can be exploited for gas storage or separation, and dynamic behavior, which can be useful for sensing or drug delivery. The structure and properties of the resulting assembly are dictated by the coordination geometry of the metal ion and the structure of the organic ligand.

The use of this compound as a building block in supramolecular chemistry is an unexplored area. Its specific size, shape, and potential for hydrogen bonding could lead to the formation of novel supramolecular architectures with unique functionalities. For example, the ethyl groups could influence the packing of the molecules in the solid state, leading to materials with specific pore sizes or shapes.

Unexplored Reactivity Patterns and Synthetic Opportunities

While the core reactivity of N'-hydroxyimidamides is established, the specific reactivity profile of this compound remains a largely uncharted area, presenting significant opportunities for novel synthetic discoveries. The unique structural features of this compound—a sterically accessible N'-hydroxyimidamide functional group flanked by an ethyl group—suggest several avenues for exploration.

Future research could focus on leveraging the N'-hydroxyimidamide moiety as a versatile synthon. For instance, its potential in various cycloaddition reactions is an area ripe for investigation. wikipedia.org The N'-hydroxyimidamide functional group can be viewed as a precursor to 1,3-dipoles, making it a candidate for [3+2] dipolar cycloaddition reactions with various dipolarophiles. libretexts.org This could provide a direct route to novel five-membered heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Intramolecular reactions of this compound derivatives also represent a significant synthetic opportunity. rsc.org By introducing an unsaturated moiety elsewhere in the molecule, it may be possible to trigger intramolecular cycloadditions, leading to the formation of complex bicyclic or polycyclic ring systems that would be challenging to synthesize through other methods. rsc.org

Furthermore, the oxidation or reduction of the N'-hydroxyimidamide group in this compound could lead to a variety of other functional groups, opening up new synthetic pathways. The development of selective transformations at the nitrogen or oxygen atoms of the hydroxyamidine core could unlock access to a diverse range of novel compounds.

Table 1: Potential Unexplored Reactions of this compound

| Reaction Type | Potential Reactant | Potential Product Class | Synthetic Value |

| [3+2] Dipolar Cycloaddition | Alkenes, Alkynes | Substituted Isoxazolines or Isoxazoles | Access to novel 5-membered heterocycles |

| Intramolecular Cycloaddition | Tethered Alkenyl or Alkynyl group | Fused Bicyclic Heterocycles | Rapid construction of molecular complexity |

| Selective Oxidation | Mild Oxidizing Agent | Amidoxime Ethers/Esters | Novel functional group interconversion |

| Coordinated Metal Catalysis | Transition Metal Catalysts | Organometallic Complexes, Cross-Coupled Products | C-H activation, novel bond formation |

Integration of Artificial Intelligence and Machine Learning in N'-Hydroxyimidamide Research

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating research into N'-hydroxyimidamides, including this compound. aimlic.comresearchgate.net These computational tools can overcome many of the time-consuming and resource-intensive aspects of traditional chemical research. youtube.com

One of the most promising applications of AI/ML is in the prediction of chemical reactivity and reaction outcomes. neurips.ccukcatalysishub.co.uk By training algorithms on large datasets of known chemical reactions, it is possible to develop models that can predict the most likely products for a given set of reactants and conditions. rsc.org This would be invaluable for exploring the "unexplored reactivity patterns" of this compound, allowing researchers to computationally screen hundreds of potential reactions to identify the most promising candidates for laboratory investigation. rsc.org

Furthermore, generative AI models can be employed for the de novo design of novel N'-hydroxyimidamides with optimized properties. mdpi.com These models can learn the underlying patterns that govern molecular activity and, based on a desired set of properties (e.g., high potency, low toxicity), generate new molecular structures that have never been synthesized before. mit.edu This approach moves beyond screening existing chemical space to actively creating novel and improved therapeutic candidates. The application of AI can also extend to automating the analysis of complex spectral data (e.g., NMR, MS) for newly synthesized compounds, further streamlining the research pipeline. nih.gov

Table 2: Applications of AI/ML in N'-Hydroxyimidamide Research

| AI/ML Application | Description | Potential Impact on Research |

| Reactivity Prediction | Models trained on reaction data predict the outcomes of new chemical reactions. neurips.cc | Rapidly identifies feasible synthetic routes and novel transformations for this compound. |

| Property Prediction (ADMET) | Algorithms predict physicochemical and biological properties of molecules. nih.gov | Prioritizes the synthesis of compounds with favorable drug-like properties, reducing late-stage failures. |

| De Novo Drug Design | Generative models create novel molecular structures with desired therapeutic profiles. mdpi.com | Accelerates the discovery of new drug candidates based on the N'-hydroxyimidamide scaffold. |

| Structure Elucidation | AI tools assist in the analysis and interpretation of spectroscopic data (NMR, MS). nih.gov | Speeds up the characterization of newly synthesized compounds. |

| Virtual Screening | Computationally screens large libraries of virtual compounds against a biological target. nih.gov | Efficiently identifies potential hit compounds from vast chemical spaces without initial wet lab work. |

Q & A

Q. How to reconcile conflicting results in the thermal stability of this compound reported in DSC vs. TGA analyses?

- Methodological Answer : Perform simultaneous DSC-TGA under inert (N2) and oxidative (air) atmospheres. Deconvolute overlapping endothermic (melting) and exothermic (decomposition) events using kinetic models (e.g., Kissinger method). Cross-validate with isothermal gravimetric analysis at intermediate temperatures (100–150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.